

Solubility Profiling of 2-(2-Amino-1-hydroxypropyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Amino-1-hydroxypropyl)phenol
CAS No.: 775526-57-3
Cat. No.: B2586077

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Part 1: Executive Summary

The compound **2-(2-Amino-1-hydroxypropyl)phenol** (CAS: 775526-57-3), often identified as o-hydroxynorephedrine or an ortho-isomer of metaraminol, represents a critical structural motif in the synthesis and degradation of phenethylamine-class adrenergic agents.[1] Unlike its meta- and para-substituted counterparts (e.g., phenylephrine, octopamine), the ortho-substitution introduces unique intramolecular hydrogen bonding (IMHB) interactions that significantly alter its solubility profile.[1]

This guide provides a comprehensive solubility analysis, moving beyond static data points to explain the mechanistic drivers of solvation.[1] It details the pH-dependent solubility landscape essential for purification (crystallization) and formulation, and provides a validated experimental protocol for generating precise solubility isotherms.[1]

Part 2: Physicochemical Basis of Solubility[1]

To predict and manipulate the solubility of **2-(2-Amino-1-hydroxypropyl)phenol**, one must understand its amphoteric nature and the "Ortho Effect." [1]

Structural Analysis & The Ortho Effect

The molecule contains three functional groups governing its interaction with solvents:[1]

- Phenolic Hydroxyl (Ar-OH): Weakly acidic (pKa ~9.5 – 10.0).[1]
- Secondary Alcohol (R-CH(OH)-R): H-bond donor/acceptor, hydrophilic.[1]
- Primary Amine (-NH₂): Weakly basic (pKa ~8.8 – 9.5).[1]

The Ortho-Effect: Unlike meta- or para-isomers, the 2-position (ortho) allows the phenolic proton to form an intramolecular hydrogen bond with the oxygen of the side-chain hydroxyl or the nitrogen of the amine.[1]

- Consequence: This "internal solvation" reduces the molecule's ability to hydrogen bond with the solvent (water), typically lowering aqueous solubility at the isoelectric point and increasing lipophilicity (LogP) compared to its isomers.[1]

Ionization & pH Dependence

The compound exists in three distinct species depending on solution pH. Solubility is lowest where the net charge is zero (Zwitterionic or Neutral form).[1]

- pH < 8.0 (Cationic): Protonated amine () .[1] High aqueous solubility.[1]
- pH ~ 8.5 – 10.0 (Zwitterionic/Neutral): Isoelectric region.[1] Minimum solubility (). The uncharged species dominates, driving precipitation.[1]
- pH > 11.0 (Anionic): Deprotonated phenoxide () .[1] High aqueous solubility.[1]

Part 3: Solubility Landscape (Predicted & Empirical) [1]

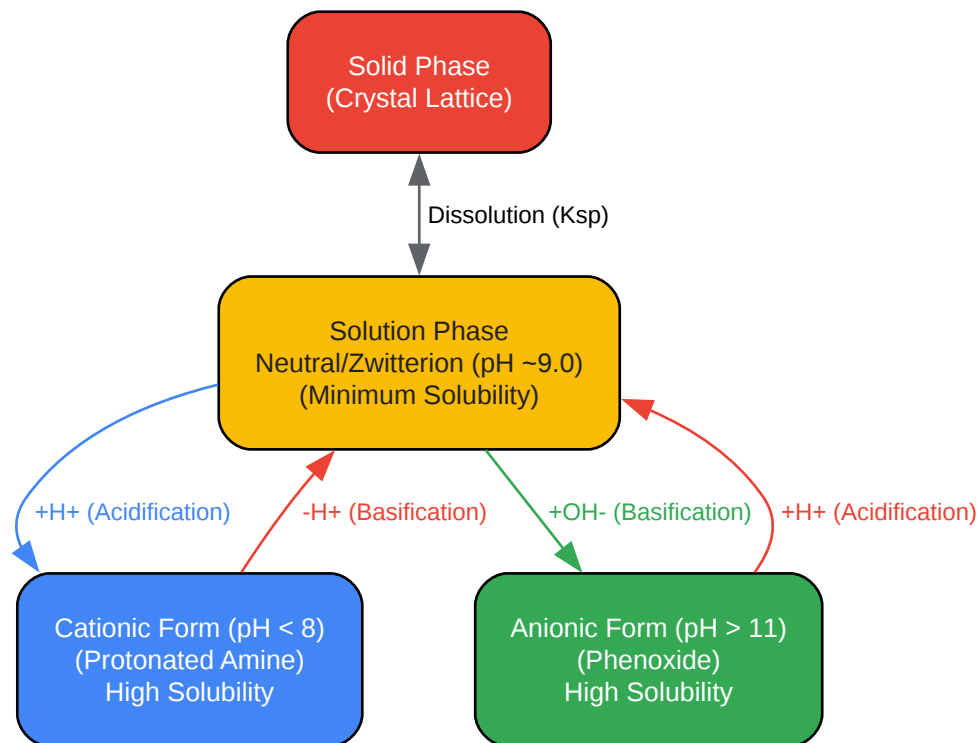
The following data summarizes the solubility behavior based on structural analogs (e.g., Metaraminol, Norephedrine) and thermodynamic principles.

Table 1: Solubility Profile in Standard Solvents

Solvent Class	Specific Solvent	Solubility Rating	Mechanism of Solvation
Aqueous	Water (pH 7.[1]0)	Moderate (10–30 mg/mL)	Ion-dipole interactions; limited by hydrophobic aromatic ring.[1]
Aqueous	0.1 N HCl	Very High (>100 mg/mL)	Formation of hydrochloride salt ([1]).
Aqueous	0.1 N NaOH	High (>50 mg/mL)	Formation of sodium phenoxide salt ([1]).
Polar Protic	Methanol / Ethanol	High	Strong H-bonding matches the solute's polarity.[1]
Polar Aprotic	DMSO / DMF	Very High	Dipole-dipole interactions disrupt crystal lattice effectively.[1]
Polar Aprotic	Acetone	Moderate	Soluble, but less effective than alcohols due to lack of H-bond donation.[1]
Non-Polar	Dichloromethane (DCM)	Low	Limited interaction; useful for extraction only if molecule is neutral.[1]
Non-Polar	Hexane / Heptane	Insoluble	High polarity of the amino-diol motif prevents solvation.[1]

Visualization: pH-Dependent Solubility & Speciation[1]

The following diagram illustrates the equilibrium shifts that dictate solubility.



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Caption: Thermodynamic equilibrium showing the "U-shaped" solubility curve. Solubility is minimized at the zwitterionic state (center), critical for isolation.[1]

Part 4: Experimental Protocol (Self-Validating)

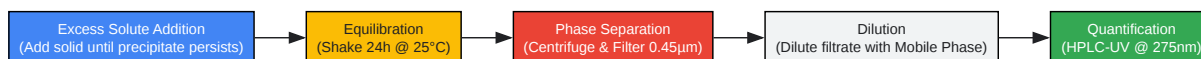
Since specific literature values for the ortho isomer are rare, researchers must experimentally determine the solubility.[1] This protocol uses a Saturation Shake-Flask Method coupled with HPLC-UV, the gold standard for accuracy.[1]

Phase 1: Preparation

- Material: 500 mg of **2-(2-Amino-1-hydroxypropyl)phenol** (purity >98%).[1]
- Solvents: HPLC-grade Water, Methanol, 0.1N HCl, Phosphate Buffer (pH 7.4).[1]

- Apparatus: Orbital shaker (temperature controlled at $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$), 0.45 μm PTFE syringe filters.

Phase 2: The Workflow



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Caption: Step-by-step workflow for determining thermodynamic solubility.

Phase 3: Analytical Method (HPLC)

To ensure trustworthiness, the detection method must separate the parent compound from potential degradation products (e.g., oxidation quinones).[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μm).[1]
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
 - B: Acetonitrile.[1]
 - Gradient: 5% B to 50% B over 15 minutes.[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 275 nm (Characteristic phenol absorption).[1]
- Validation: Linearity () must be established using a standard curve of the compound in methanol.

Critical Considerations

- Oxidation Sensitivity: Aminophenols are prone to oxidation in air (turning pink/brown).[1]
Expert Tip: Perform equilibration in degassed solvents or under nitrogen headspace to

prevent oxidative degradation from skewing solubility results.[1]

- Temperature Control: Solubility is temperature-dependent.[1] Ensure the shaker is thermostated. A 5°C shift can alter solubility by >20%.[1]

Part 5: Applications in Drug Development[1]

Understanding the solubility of **2-(2-Amino-1-hydroxypropyl)phenol** is vital for:

- Impurity Purging:
 - If this compound is an impurity in a meta/para-isomer drug (e.g., Metaraminol), perform crystallization at pH 9.0.[1] The impurity (ortho-isomer) may have a slightly different pI or solubility product, allowing for selective precipitation or retention in the mother liquor depending on the solvent system.[1]
- Formulation:
 - For liquid formulations, avoid the pH range of 8.5–10.0 to prevent precipitation.[1]
 - Use co-solvents like Propylene Glycol or Ethanol (up to 20%) to buffer against precipitation if pH shifts occur.[1]

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